2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide
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Overview
Description
2-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Hydrazinecarbothioamide Formation: The intermediate is reacted with N-(2,4-dimethylphenyl)hydrazinecarbothioamide under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazinecarbothioamide group.
Reduction: Reduced forms of the pyrazole ring or carbonyl group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the additional functional groups.
N-(2,4-Dimethylphenyl)hydrazinecarbothioamide: Shares the hydrazinecarbothioamide moiety but lacks the pyrazole ring.
Uniqueness
2-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,4-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a brominated pyrazole ring and a hydrazinecarbothioamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20BrN5OS |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
1-[[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]amino]-3-(2,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C16H20BrN5OS/c1-10-4-5-14(11(2)6-10)19-16(24)21-20-15(23)12(3)8-22-9-13(17)7-18-22/h4-7,9,12H,8H2,1-3H3,(H,20,23)(H2,19,21,24) |
InChI Key |
JURBPQJVFQKMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)C(C)CN2C=C(C=N2)Br)C |
Origin of Product |
United States |
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